molecular formula C6H8O2 B12357791 3,5-Hexadienoic acid CAS No. 29949-29-9

3,5-Hexadienoic acid

Cat. No.: B12357791
CAS No.: 29949-29-9
M. Wt: 112.13 g/mol
InChI Key: KRMCNXUYEWISGE-ONEGZZNKSA-N
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Description

It is a naturally occurring organic compound that is commonly used as a food preservative due to its antimicrobial properties . The compound is characterized by its unsaturated structure, which includes two conjugated double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Hexadienoic acid can be synthesized through the condensation of crotonaldehyde and malonic acid. The reaction involves heating a mixture of crotonaldehyde, malonic acid, and pyridine under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrially, this compound is produced via the reaction of crotonaldehyde with ketene. This method is preferred due to its higher yield and efficiency. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Hexadienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction of this compound can lead to the formation of hexanoic acid.

    Substitution: The double bonds in the compound allow for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing this compound.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Products such as aldehydes, ketones, and carboxylic acids.

    Reduction: Hexanoic acid.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3,5-Hexadienoic acid has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 3,5-Hexadienoic acid is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The exact molecular targets and pathways involved in this process are still under investigation .

Comparison with Similar Compounds

    2,4-Hexadienoic acid:

    Hexanoic acid: A saturated fatty acid with a similar carbon chain length but lacks the double bonds present in 3,5-Hexadienoic acid.

Uniqueness: this compound is unique due to its conjugated double bonds, which contribute to its antimicrobial properties. This structural feature distinguishes it from other similar compounds and enhances its effectiveness as a preservative .

Properties

CAS No.

29949-29-9

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(3E)-hexa-3,5-dienoic acid

InChI

InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8)/b4-3+

InChI Key

KRMCNXUYEWISGE-ONEGZZNKSA-N

Isomeric SMILES

C=C/C=C/CC(=O)O

Canonical SMILES

C=CC=CCC(=O)O

Origin of Product

United States

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